![molecular formula C27H41ClN4O3 B10752281 N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)

N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A 410099.1は、化学名N-メチル-L-アラニル-(2S)-2-シクロヘキシルグリシル-N-[(1R)-1,2,3,4-テトラヒドロ-1-ナフタレニル]-L-プロリナミド塩酸塩としても知られており、X連鎖アポトーシス阻害タンパク質(XIAP)の高親和性アンタゴニストです。 この化合物は、さまざまな癌細胞株において有意な細胞毒性を示し、前臨床モデルにおいて抗腫瘍活性を示しています .

準備方法

合成経路と反応条件

A 410099.1の合成は、コア構造の調製から始まり、特定の官能基の導入を伴う、複数のステップからなります。主なステップは以下のとおりです。

コア構造の形成: これは、N-メチル-L-アラニンと2-シクロヘキシルグリシンのカップリングを伴います。

ナフタレニル基の導入: このステップでは、コア構造と1,2,3,4-テトラヒドロ-1-ナフタレニルのカップリングが行われます。

最終カップリングと精製: 最終生成物は、中間体をL-プロリナミドとカップリングし、化合物を精製して純度を≥98%にすることで得られます.

工業生産方法

A 410099.1の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、生産コストを最小限に抑えながら、収率と純度を最大化するように反応条件を最適化する必要があります。 重要な考慮事項には、溶媒、反応温度、精製方法の選択が含まれます .

化学反応の分析

反応の種類

A 410099.1は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は化合物の還元形を生成する可能性があります .

科学研究への応用

A 410099.1は、以下を含む幅広い科学研究への応用があります。

化学: XIAPの阻害とそのアポトーシスへの影響を研究するためのツール化合物として使用されます。

生物学: さまざまな癌細胞株におけるアポトーシス誘導における役割について調査されています。

医学: 癌細胞に対する細胞毒性効果から、癌治療の可能性のある治療薬として検討されています。

科学的研究の応用

A 410099.1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of XIAP and its effects on apoptosis.

Biology: Investigated for its role in inducing apoptosis in various cancer cell lines.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its cytotoxic effects on cancer cells.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery

作用機序

A 410099.1は、高親和性(Kd = 16 nM)でXIAPのBIR3ドメインに結合することによって効果を発揮します。この結合は、XIAPの抗アポトーシス機能を阻害し、癌細胞におけるアポトーシスの誘導につながります。 この化合物は、慢性リンパ性白血病細胞におけるTRAIL誘導性アポトーシスを強化し、幅広い癌細胞株において細胞毒性を示します .

類似の化合物との比較

類似の化合物

エンベリン: 異なる化学構造を持つ別のXIAP阻害剤。

SM-164: 同様の作用機序を持つ強力なXIAPアンタゴニスト。

GDC-0152: 細胞毒性効果が同等な低分子XIAP阻害剤.

独自性

A 410099.1は、XIAPのBIR3ドメインに対する高親和性と、さまざまな癌細胞株における強力な細胞毒性効果によって特徴付けられます。 TRAIL誘導性アポトーシスを強化する能力は、他のXIAP阻害剤とさらに区別されます .

類似化合物との比較

Similar Compounds

Embelin: Another XIAP inhibitor with a different chemical structure.

SM-164: A potent XIAP antagonist with a similar mechanism of action.

GDC-0152: A small-molecule XIAP inhibitor with comparable cytotoxic effects.

Uniqueness

A 410099.1 is unique due to its high affinity for the BIR3 domain of XIAP and its potent cytotoxic effects in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis further distinguishes it from other XIAP inhibitors .

特性

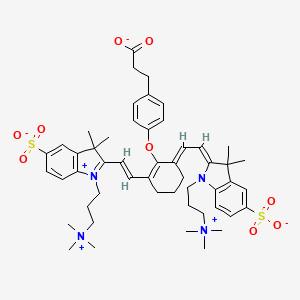

分子式 |

C27H41ClN4O3 |

|---|---|

分子量 |

505.1 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |

InChIキー |

OPCYOBWCDDJCFT-VOSOYEAFSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC.Cl |

正規SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3CCCC4=CC=CC=C34)NC.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)

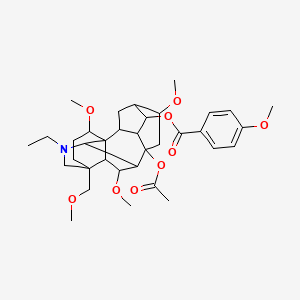

![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)